molecular formula C13H19N3O2S B5510062 N'-2-azepanylidene-4-methylbenzenesulfonohydrazide

N'-2-azepanylidene-4-methylbenzenesulfonohydrazide

Cat. No. B5510062
M. Wt: 281.38 g/mol
InChI Key: SYQIVUKBQLCITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-2-azepanylidene-4-methylbenzenesulfonohydrazide” is a unique chemical compound with the linear formula C13H19N3O2S . It has a molecular weight of 281.379 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N’-substituted-4-methylbenzenesulfonohydrazide derivatives, which includes “N’-2-azepanylidene-4-methylbenzenesulfonohydrazide”, involves the condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium . The efficiency of polystyrene sulfonic acid (PSSA) in an aqueous medium has prompted researchers to use this reagent for the synthesis of these derivatives .


Molecular Structure Analysis

The molecular structure of “N’-2-azepanylidene-4-methylbenzenesulfonohydrazide” is represented by the linear formula C13H19N3O2S . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational details are not available in the retrieved sources.

Scientific Research Applications

Antimicrobial Agent Development

N’-2-azepanylidene-4-methylbenzenesulfonohydrazide: and its derivatives have been studied for their potential as antimicrobial agents. The compound’s ability to inhibit the growth of various bacteria and fungi makes it a candidate for the development of new antimicrobial drugs . This is particularly important in the fight against antibiotic-resistant strains of bacteria.

Antitubercular Activity

The compound has shown promise in the treatment of tuberculosis. Derivatives of N’-2-azepanylidene-4-methylbenzenesulfonohydrazide have been evaluated for their antitubercular properties, which is crucial given the emergence of multi-drug-resistant strains of Mycobacterium tuberculosis .

Cancer Research

Hydrazones, a class of compounds to which N’-2-azepanylidene-4-methylbenzenesulfonohydrazide belongs, exhibit a range of pharmaceutical properties, including anticancer activity. The compound’s mechanism of action could be explored further to develop novel cancer therapies .

Analgesic and Anti-inflammatory Applications

The compound’s structure suggests potential analgesic and anti-inflammatory activities. Research into these properties could lead to the development of new pain management and anti-inflammatory medications .

Anticonvulsant Properties

Hydrazones are known to possess anticonvulsant activities. As such, N’-2-azepanylidene-4-methylbenzenesulfonohydrazide could be used in the synthesis of new compounds with potential applications in the treatment of epilepsy and other seizure disorders .

Chemical Synthesis and Material Science

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals, indicating its use in innovative chemical synthesis and material science research. It could play a role in the development of new materials or chemical processes .

properties

IUPAC Name

4-methyl-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-11-6-8-12(9-7-11)19(17,18)16-15-13-5-3-2-4-10-14-13/h6-9,16H,2-5,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQIVUKBQLCITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonohydrazide

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